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Compound of Interest

5-Hydroxypyrazine-2-carboxylic
Compound Name: o
aci

Cat. No.: B1194825

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Hydroxypyrazine-2-carboxylic acid, a significant metabolite of the anti-tuberculosis drug
pyrazinamide. The following sections detail the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols
for their acquisition. This document is intended for researchers, scientists, and professionals in
the field of drug development and analytical chemistry.

Chemical Structure and Properties

e |[UPAC Name: 5-Hydroxypyrazine-2-carboxylic acid

Synonyms: 5-OH-PCA, 5-Oxo-4,5-dihydropyrazine-2-carboxylic acid

CAS Number: 34604-60-9[1]

Molecular Formula: CsHaN203[1]

Molecular Weight: 140.10 g/mol [1]

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived spectra for 5-
Hydroxypyrazine-2-carboxylic acid, the following data tables are based on established
principles of spectroscopic theory and data from structurally related compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 5-Hydroxypyrazine-2-carboxylic acid

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Carboxylic Acid (-
~13.0-11.0 Broad Singlet 1H
COOH)
~11.0-9.0 Broad Singlet 1H Hydroxyl/Amide (-OH)
~8.2 Singlet 1H Pyrazine Ring H
~7.8 Singlet 1H Pyrazine Ring H

Table 2: Predicted 13C NMR Data for 5-Hydroxypyrazine-2-carboxylic acid

Chemical Shift (6) ppm

Assignment

~165 Carboxylic Acid Carbonyl (C=0)
~155 Pyrazine Ring Carbon (C-OH)
~148 Pyrazine Ring Carbon (C-COOH)
~135 Pyrazine Ring Carbon (CH)

~128 Pyrazine Ring Carbon (CH)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 5-Hydroxypyrazine-2-carboxylic acid
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic Acid

3300 - 2500 Broad

and Hydroxyl)
~1700 Strong C=0 stretch (Carboxylic Acid)

C=0 stretch (Amide tautomer)
~1650 Strong

/ C=N stretch

) C=C and C=N stretching

~1600, ~1480 Medium o

(Pyrazine ring)
~1300 Medium C-O stretch
~900 Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 5-Hydroxypyrazine-2-carboxylic acid

m/z Ratio Predicted Fragment lon
140 [M]* (Molecular lon)

123 [M-OH]*

95 [M-COOH]*

67 [C3HsN2]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic
compound such as 5-Hydroxypyrazine-2-carboxylic acid.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Hydroxypyrazine-2-carboxylic
acid in a suitable deuterated solvent (e.g., DMSO-ds, Methanol-da4) in a standard 5 mm NMR
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tube. The choice of solvent is crucial for ensuring the solubility of the compound and for
avoiding interference with the signals of interest.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped
with a broadband probe.

e 1H NMR Acquisition:
o Tune and match the probe for the *H frequency.

o Acquire a standard one-dimensional *H spectrum using a pulse sequence such as a
simple pulse-acquire.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15
ppm).

o Optimize the acquisition time and relaxation delay to ensure adequate signal-to-noise and
accurate integration.

e 13C NMR Acquisition:
o Tune and match the probe for the 3C frequency.
o Acquire a proton-decoupled 13C spectrum to obtain singlets for all carbon signals.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

» Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

e Sample Preparation (Solid):
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o KBr Pellet Method: Grind a small amount of the sample with anhydrous potassium
bromide (KBr) using a mortar and pestle. Press the mixture into a thin, transparent pellet

using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

[¢]

Place the prepared sample in the spectrometer's sample holder.

[e]

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm™12).

o

The final spectrum is presented as the ratio of the sample spectrum to the background
spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).

o Data Acquisition:
o Introduce the sample solution into the ion source.

o Optimize the ion source parameters (e.g., capillary voltage, desolvation temperature for
ESI; electron energy for El) to achieve stable ionization.

o Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by
selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to
generate fragment ions.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for obtaining and analyzing the
spectroscopic data.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Data Relationships in Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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